molecular formula C8H8ClFN2O B1520030 3-Amino-6-fluoro-1,3-dihydro-2H-indol-2-one hydrochloride CAS No. 1214059-84-3

3-Amino-6-fluoro-1,3-dihydro-2H-indol-2-one hydrochloride

Cat. No.: B1520030
CAS No.: 1214059-84-3
M. Wt: 202.61 g/mol
InChI Key: IJUQOFGTFWJQEH-UHFFFAOYSA-N
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Description

3-Amino-6-fluoro-1,3-dihydro-2H-indol-2-one hydrochloride is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic compounds that are widely found in natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-fluoro-1,3-dihydro-2H-indol-2-one hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroindole and appropriate reagents.

  • Reaction Conditions: The reaction conditions often include the use of strong bases or acids, depending on the specific synthetic route chosen. For example, a common method involves the reaction of 6-fluoroindole with chloroacetic acid in the presence of a base like sodium hydroxide.

  • Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-fluoro-1,3-dihydro-2H-indol-2-one hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidized derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of the original compound.

Scientific Research Applications

3-Amino-6-fluoro-1,3-dihydro-2H-indol-2-one hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: It is being investigated for its therapeutic potential in treating various diseases.

  • Industry: The compound is used in the development of new pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 3-Amino-6-fluoro-1,3-dihydro-2H-indol-2-one hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

3-Amino-6-fluoro-1,3-dihydro-2H-indol-2-one hydrochloride is similar to other indole derivatives, but it has unique properties that distinguish it from its counterparts. Some similar compounds include:

  • 3-Amino-5-fluoro-1,3-dihydro-2H-indol-2-one hydrochloride

  • 3-Amino-4-fluoro-1,3-dihydro-2H-indol-2-one hydrochloride

  • 3-Amino-7-fluoro-1,3-dihydro-2H-indol-2-one hydrochloride

These compounds share the indole core but differ in the position and type of substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

3-amino-6-fluoro-1,3-dihydroindol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O.ClH/c9-4-1-2-5-6(3-4)11-8(12)7(5)10;/h1-3,7H,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUQOFGTFWJQEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=O)C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214059-84-3
Record name 3-amino-6-fluoro-2,3-dihydro-1H-indol-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Amino-6-fluoro-1,3-dihydro-2H-indol-2-one hydrochloride
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3-Amino-6-fluoro-1,3-dihydro-2H-indol-2-one hydrochloride
Reactant of Route 3
3-Amino-6-fluoro-1,3-dihydro-2H-indol-2-one hydrochloride
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3-Amino-6-fluoro-1,3-dihydro-2H-indol-2-one hydrochloride
Reactant of Route 5
3-Amino-6-fluoro-1,3-dihydro-2H-indol-2-one hydrochloride
Reactant of Route 6
3-Amino-6-fluoro-1,3-dihydro-2H-indol-2-one hydrochloride

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